Product packaging for Methyl-(1-phenyl-cyclopentylmethyl)-amine(Cat. No.:CAS No. 400756-68-5)

Methyl-(1-phenyl-cyclopentylmethyl)-amine

Cat. No.: B1306533
CAS No.: 400756-68-5
M. Wt: 189.3 g/mol
InChI Key: WZDURQDKDJMXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Substituted Cyclopentylamines within Organic and Medicinal Chemistry Research

Substituted cyclopentylamines represent a significant class of compounds in the fields of organic and medicinal chemistry. The cyclopentane (B165970) ring, a five-membered carbocycle, provides a rigid, three-dimensional scaffold that is distinct from linear alkyl chains or aromatic systems. This structural feature is valuable in the design of molecules intended to interact with specific biological targets, as it can help to orient functional groups in a precise spatial arrangement, potentially leading to enhanced binding affinity and selectivity.

In organic synthesis, cyclopentylamine (B150401) derivatives serve as versatile building blocks and intermediates. Their preparation and functionalization are subjects of ongoing research, with various synthetic strategies developed to control stereochemistry and introduce diverse substituents. The development of methods for the diastereoselective synthesis of trans-2-substituted cyclopentylamines, for example, has provided access to valuable intermediates for producing more complex molecules.

From a medicinal chemistry perspective, the cyclopentylamine motif is present in a range of biologically active compounds. Research has demonstrated that derivatives of this scaffold exhibit a wide array of pharmacological activities. For instance, certain substituted cyclopentylamines have been investigated for their potential as anticancer and antioxidant agents. Furthermore, the incorporation of the cyclopentylamine structure into larger molecules has led to the discovery of potent enzyme inhibitors, highlighting the utility of this scaffold in drug discovery programs. drugbank.com The inherent properties of the cyclopentyl group, such as its lipophilicity and conformational rigidity, can favorably influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Significance of the Methyl-(1-phenyl-cyclopentylmethyl)-amine Structural Motif for Chemical Synthesis and Biological Inquiry

The specific structural motif of this compound, which features a phenyl group and a methylaminomethyl group attached to the same carbon of a cyclopentane ring, is of considerable interest for both chemical synthesis and biological investigation. This arrangement, sometimes referred to as a geminal disubstitution, creates a quaternary carbon center that imparts unique conformational constraints and steric properties to the molecule.

While specific research on this compound (CAS Number: 400756-68-5) is not extensively detailed in publicly accessible literature, the significance of its structural components can be inferred from studies on closely related analogues. The 1-phenyl-cyclopentylmethyl-amine core is a key feature in molecules that have been explored for various therapeutic applications.

Biological Inquiry: The biological relevance of this structural motif is highlighted by the activity of its analogues. For instance, the primary amine counterpart, 1-(1-phenylcyclopentyl)methylamine, has been identified as an inhibitor of Dipeptidyl peptidase 4 (DPP-4). drugbank.com DPP-4 is a well-established therapeutic target for the management of type 2 diabetes. wikipedia.orgnih.govnih.gov DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which play a crucial role in regulating blood sugar. wikipedia.org The discovery of a cyclopentylamine derivative as a DPP-4 inhibitor underscores the potential of this scaffold in metabolic disease research.

Furthermore, the dimethyl analogue, Dithis compound, is recognized as a compound of interest in pharmacology and medicinal chemistry, with potential applications in the treatment of neurological or psychiatric disorders. ontosight.ai The cyclohexyl analogue, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been investigated as a potent triple reuptake inhibitor for serotonin, norepinephrine, and dopamine (B1211576), suggesting a possible role for such compounds in addressing major depressive disorder. nih.gov These findings suggest that the 1-phenyl-cycloalkylmethyl-amine framework is a promising scaffold for developing agents that act on the central nervous system.

The table below summarizes the research context for this compound and its structurally related compounds.

Compound NameCAS NumberMolecular FormulaKey Area of Research Interest
This compound400756-68-5C13H19NTarget of synthesis; biological potential inferred from analogues.
1-(1-phenylcyclopentyl)methylamine17511-89-6C12H17NDipeptidyl peptidase 4 (DPP-4) inhibition. drugbank.com
Dithis compoundNot specifiedC14H21NPotential for treating neurological or psychiatric disorders. ontosight.ai
N-methyl-1-(1-phenylcyclohexyl)methanamineNot specifiedC14H21NTriple serotonin, norepinephrine, and dopamine reuptake inhibition for depression. nih.gov

Chemical Synthesis: From a synthetic standpoint, the construction of the quaternary carbon center in this compound presents a notable challenge. Synthetic routes would likely involve the alkylation of a phenylacetonitrile (B145931) derivative with a suitable cyclopentyl precursor, followed by reduction and subsequent N-methylation. The development of efficient and stereocontrolled methods to access this and related structures is an active area of organic synthesis research. The creation of libraries based on this scaffold would enable a more thorough investigation of structure-activity relationships (SAR) and could lead to the identification of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B1306533 Methyl-(1-phenyl-cyclopentylmethyl)-amine CAS No. 400756-68-5

Properties

IUPAC Name

N-methyl-1-(1-phenylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-14-11-13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDURQDKDJMXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 1 Phenyl Cyclopentylmethyl Amine and Analogues

Stereoselective Synthetic Approaches to Substituted Cyclopentylamine (B150401) Derivatives

Achieving stereocontrol is a critical aspect of synthesizing complex molecules. For cyclopentylamine derivatives, several methodologies have been developed to control the spatial arrangement of substituents on the five-membered ring.

Diastereoselective Routes (e.g., Hydrozirconation/Lewis Acid-Mediated Cyclization)

A highly effective method for the diastereoselective synthesis of trans-2-substituted cyclopentylamines involves a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. acs.orgnih.gov This strategy allows for the preparation of a variety of diversely substituted cyclopentylamines with excellent control over the relative stereochemistry. nih.gov

The process typically begins with a butenyl oxazolidine, which undergoes hydrozirconation. The resulting organozirconium intermediate is then treated with a Lewis acid, which mediates the cyclization to form the cyclopentylamine product. acs.orgnih.gov Remarkably, this cyclization proceeds with high diastereoselectivity, yielding predominantly the trans isomer. acs.org A range of Lewis acids can be employed to facilitate this transformation, and even aqueous HCl has been shown to produce similar results without significant hydrolysis byproducts. acs.org

Starting Material (Oxazolidine)Lewis Acid/ConditionsProductYield (%)Diastereomeric Ratio (trans:cis)Reference
N-benzyl-4-butenyl-oxazolidineAlCl₃N-benzyl-2-methylcyclopentylamine85>98:2 acs.org
N-benzyl-4-butenyl-oxazolidineZrCl₄N-benzyl-2-methylcyclopentylamine80>98:2 acs.org
N-benzyl-4-butenyl-oxazolidineHCl (aq)N-benzyl-2-methylcyclopentylamine75>98:2 acs.org
N-benzyl-5-phenyl-4-butenyl-oxazolidineAlCl₃N-benzyl-2-(phenylethyl)cyclopentylamine72>98:2 acs.org

Chiral Synthesis of Fully Substituted Cyclopentylamine Scaffolds

The synthesis of cyclopentylamines with fully substituted, stereogenic carbon centers presents a significant synthetic challenge. These structures require precise control of absolute stereochemistry. Asymmetric organocatalysis has emerged as a powerful tool for constructing such chiral scaffolds. For instance, chiral primary amines derived from natural amino acids or Cinchona alkaloids can catalyze a variety of enantioselective transformations. bohrium.com These catalysts operate through the formation of chiral enamine or iminium ion intermediates, which then react with high stereoselectivity. bohrium.com

Strategies for synthesizing chiral cyclopentylamines often involve the asymmetric functionalization of a pre-existing cyclopentenone ring or the construction of the ring itself in an enantioselective manner. researchgate.net Methods such as asymmetric Michael additions, Diels-Alder reactions, and other organocatalyzed cascade reactions are employed to build these complex and highly functionalized chiral frameworks. beilstein-journals.org

General Synthetic Strategies for Amine Formation Applicable to Methyl-(1-phenyl-cyclopentylmethyl)-amine

The formation of the secondary amine functionality in this compound can be accomplished through various classical and modern synthetic methods.

Classical Organic Synthetic Routes (e.g., Reductive Amination, Nucleophilic Substitution)

Reductive Amination: This is one of the most reliable and principal methods for synthesizing secondary amines. stackexchange.com The process involves the reaction of a carbonyl compound, in this case, 1-phenylcyclopentane-1-carbaldehyde, with a primary amine (methylamine). This condensation reaction forms an intermediate imine, which is then reduced to the final secondary amine. chemistrysteps.com A key advantage of this method is that it avoids the over-alkylation often problematic in nucleophilic substitution reactions. stackexchange.com The reduction can be carried out in the same pot using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). stackexchange.comchemistrysteps.com

Nucleophilic Substitution: This approach involves the reaction of an alkyl halide, such as 1-(chloromethyl)-1-phenylcyclopentane, with a primary amine (methylamine). libretexts.org The lone pair of electrons on the nitrogen of methylamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. chemistrystudent.comstudymind.co.uk A significant drawback of this method is the potential for multiple substitutions. The product, this compound, is itself a nucleophile and can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. studymind.co.uklibretexts.org To favor the formation of the desired secondary amine, a large excess of the primary amine is typically used. studymind.co.ukdocbrown.info

Modern Catalytic Methods (e.g., Transition Metal-Catalyzed Reactions, Organocatalysis, Biocatalysis, C-H Functionalization)

Modern synthetic chemistry offers several catalytic alternatives for amine synthesis that provide greater efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Reactions: Catalytic C-N bond formation has become a cornerstone of modern synthesis. Methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provide a general route to C-N bonds, though they require pre-functionalized starting materials. acs.org More direct approaches include transition metal-catalyzed hydroamination, which involves the addition of an amine to an alkene. rsc.org Nickel-hydride catalysis, for example, has been effectively used for the hydroamination of alkenes to form C-N bonds. rsc.org

Organocatalysis: Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions. beilstein-journals.orgbeilstein-journals.org Chiral phosphoric acids, for example, can catalyze the N-alkylation of amines with high efficiency and enantioselectivity under mild conditions. acs.org This approach is particularly valuable for synthesizing chiral amines. beilstein-journals.org

Biocatalysis: The use of enzymes offers a green and highly selective alternative for amine synthesis. mdpi.com Amine transaminases (ATAs) and imine reductases (IREDs) are two important classes of enzymes for this purpose. acs.orgmdpi.com

Transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate, providing a route to chiral primary amines. mdpi.comacs.org

Imine Reductases (IREDs) , also known as reductive aminases (RedAms), catalyze the reduction of imines to amines. acs.orgresearchgate.net They are particularly advantageous as they can directly synthesize secondary and tertiary chiral amines via the reductive amination of a carbonyl compound with an amine, using a cofactor like NADPH. acs.org This biocatalytic approach offers excellent stereoselectivity under mild, environmentally friendly conditions. researchgate.net

C-H Functionalization: This cutting-edge strategy involves the direct conversion of a C-H bond into a C-N bond, offering a highly atom- and step-economical pathway. acs.orgnih.gov Transition metal catalysts, often based on palladium, rhodium, or iridium, can mediate the direct amination of C(sp³)–H bonds. acs.orgcell.com While synthetically powerful, these methods often require directing groups to achieve selectivity and may be more suited for complex molecule synthesis rather than the direct preparation of a specific target like this compound. acs.orgcell.com Organic photoredox catalysis has also been employed for the direct C-H amination of arenes with primary amines. nih.gov

Chemical Reactivity and Functional Group Transformations of Amine Derivatives

The chemical reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom, which makes the compound both basic and nucleophilic. solubilityofthings.comlibretexts.org As a secondary amine, it undergoes a variety of characteristic functional group transformations. solubilityofthings.com

The table below summarizes the principal reactions of secondary amines like this compound.

Reaction TypeReagentProduct ClassGeneral Notes
Salt Formation (Neutralization)Strong acids (e.g., HCl, H₂SO₄)Ammonium SaltThe amine acts as a Brønsted-Lowry base, accepting a proton to form a water-soluble salt. lumenlearning.com
AlkylationAlkyl Halides (e.g., CH₃I)Tertiary AmineThe amine acts as a nucleophile, displacing the halide. Can proceed to form a quaternary ammonium salt with excess alkyl halide. wikipedia.orgmasterorganicchemistry.com
AcylationAcyl Chlorides or Acid AnhydridesAmideA nucleophilic acyl substitution reaction forms a stable, neutral N,N-disubstituted amide. lumenlearning.comlibretexts.orgsimply.science
Sulfonylation (Hinsberg Reaction)Benzenesulfonyl ChlorideSulfonamideForms an N,N-disubstituted sulfonamide. The product is insoluble in alkali as it lacks an acidic N-H proton. wikipedia.orglibretexts.org
Reaction with Nitrous AcidNitrous Acid (HNO₂, from NaNO₂/HCl)N-NitrosoamineA characteristic reaction of secondary amines, forming a yellow, oily N-nitrosoamine. msu.educhemistrysteps.com
Reaction with CarbonylsAldehydes or Ketones (acid-catalyzed)EnamineReacts with aldehydes or ketones to form an enamine, which is a key intermediate in organic synthesis. libretexts.org

Principles and Application of Green Chemistry in Amine Synthesis and Derivatization

Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. yale.edu The application of its principles is crucial for developing sustainable methods for the synthesis and modification of amines.

The twelve principles of green chemistry provide a framework for this endeavor:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.edu

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. yale.edu

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu

Design for Energy Efficiency: Energy requirements should be minimized. Syntheses should be conducted at ambient temperature and pressure where possible. yale.edu

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. yale.edu

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. yale.edu This is because such steps require additional reagents and generate waste. youtube.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu

Design for Degradation: Products should be designed to break down into innocuous products at the end of their function. yale.edu

Real-time analysis for Pollution Prevention: Analytical methods should be developed to allow for real-time monitoring and control prior to the formation of hazardous substances. yale.edu

Inherently Safer Chemistry for Accident Prevention: Substances used in a process should be chosen to minimize the potential for chemical accidents. yale.edu

In the context of synthesizing and derivatizing amines, these principles can be applied in several ways. For example, reductive amination is often considered a greener alternative to direct alkylation with alkyl halides, as it has better atom economy and avoids the formation of salt byproducts. acs.orggctlc.org The use of catalytic hydrogenation in reductive amination, employing molecular hydrogen as the reductant, is particularly green as the only byproduct is water.

Furthermore, the development of biocatalytic and enzymatic processes for amine synthesis represents a significant advancement in green chemistry. gctlc.org These methods operate under mild, aqueous conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. researchgate.net When derivatization is necessary for analytical purposes, green approaches focus on using less hazardous reagents, alternative solvents like water or bio-derived solvents, and energy-efficient techniques such as microwave-assisted derivatization. researchgate.netnih.gov

Interactive Table 3: Green Chemistry Approaches in Amine Synthesis

Green Chemistry PrincipleTraditional MethodGreener AlternativeRationale
Catalysis Stoichiometric reducing agents (e.g., NaBH₄) in reductive amination.Catalytic hydrogenation (e.g., H₂/Pd-C).Reduces waste, water is the only byproduct. acs.org
Atom Economy Alkylation with alkyl halides (produces salt waste).Reductive amination.Incorporates more of the reactant atoms into the final product.
Safer Solvents Use of chlorinated solvents (e.g., Dichloroethane).Use of water, ethanol (B145695), or solvent-free conditions.Reduces toxicity and environmental impact. researchgate.net
Reduce Derivatives Use of protecting groups for other functional groups.Employing chemoselective catalysts or enzymes.Avoids extra reaction steps, reagents, and waste generation. youtube.com
Use of Renewable Feedstocks Starting materials from petrochemicals.Synthesis from biomass-derived precursors (e.g., alcohols from fermentation). Reduces reliance on depleting fossil fuels.

Comprehensive Analytical Techniques for Structural Elucidation and Characterization of Methyl 1 Phenyl Cyclopentylmethyl Amine

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl-(1-phenyl-cyclopentylmethyl)-amine would display distinct signals corresponding to each unique proton environment. The integration of these signals would confirm the number of protons in each environment. The phenyl group protons are expected to appear in the aromatic region (δ 7.2-7.4 ppm). The protons of the cyclopentyl ring would likely appear as complex multiplets in the aliphatic region (δ 1.5-2.0 ppm). The methylene (B1212753) (CH₂) bridge protons, being adjacent to both the quaternary carbon and the nitrogen atom, would be shifted downfield. The N-methyl (N-CH₃) protons would appear as a singlet, and the N-H proton would present as a broad singlet, the chemical shift of which can be concentration-dependent. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The phenyl group would show characteristic signals in the aromatic region (~125-150 ppm). libretexts.org The quaternary carbon, bonded to the phenyl and cyclopentyl rings, would be a key identifier. The carbons of the cyclopentyl ring, the methylene bridge, and the N-methyl group would appear in the aliphatic region, with their specific shifts influenced by their proximity to the electronegative nitrogen atom and the phenyl ring.

Advanced Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule. For instance, COSY would show correlations between adjacent protons, while HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the link between the methylene bridge and both the cyclopentyl ring and the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-HPhenyl Ring7.20 - 7.40 (m, 5H)125.0 - 129.0
Aromatic C (quaternary)Phenyl Ring (C-1')-~145.0
Aliphatic C (quaternary)Cyclopentyl (C-1)-~45.0 - 50.0
Aliphatic C-H₂Cyclopentyl Ring1.50 - 2.00 (m, 8H)25.0 - 40.0
Aliphatic C-H₂Methylene Bridge (-CH₂-N)~2.80 - 3.00 (s, 2H)~55.0 - 60.0
Aliphatic C-H₃N-Methyl (-N-CH₃)~2.40 (s, 3H)~35.0 - 40.0
Amine N-H-NH-0.5 - 4.0 (br s, 1H)-

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₃H₁₉N), the nominal molecular weight is 189.3 g/mol . The molecular ion peak (M⁺) in the mass spectrum would appear at m/z 189. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound. libretexts.org

Fragmentation Pattern: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this molecule, the primary fragmentation would be the cleavage of the bond between the quaternary carbon of the cyclopentyl ring and the methylene bridge carbon. This would result in the formation of a highly stable, resonance-stabilized iminium cation.

Alpha-Cleavage: Loss of the phenylcyclopentyl radical (•C₁₁H₁₃) to form the [CH₂=NHCH₃]⁺ cation at m/z 44 .

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₃H₁₉N. This technique distinguishes between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted Mass Spectrometry Data for this compound
ParameterPredicted Value
Molecular FormulaC₁₃H₁₉N
Molecular Weight (Nominal)189 g/mol
Molecular Ion Peak [M]⁺m/z 189
Major Fragment Ion (Alpha-Cleavage)m/z 44

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretch: As a secondary amine, a single, weak-to-medium intensity N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-H Stretches: Aromatic C-H stretching absorptions would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the cyclopentyl, methylene, and methyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). wpmucdn.com

C=C Stretch: Aromatic ring C=C stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aliphatic amine would be found in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-H (Secondary Amine)Stretch3350 - 3310
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 2960
C=C (Aromatic)Stretch1450 - 1600
C-N (Aliphatic Amine)Stretch1020 - 1250

X-ray Crystallography for Defining Molecular Architecture and Stereochemistry

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound is not widely available in the literature, this technique would provide invaluable information if a suitable single crystal could be grown.

Chromatographic Separation and Coupled Techniques

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or other components of a mixture, as well as for confirming its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. The compound would be vaporized and passed through a column with a stationary phase. A non-polar column could be used, where elution order is primarily based on boiling point. However, for better peak shape and resolution, a column with a more polar stationary phase (e.g., a "Volamine" or wax-type column) is often preferred for analyzing amines to mitigate peak tailing caused by interaction with active sites on the column. researchgate.net A Flame Ionization Detector (FID) would provide high sensitivity for detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. For a basic compound like this amine, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would be used, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com To ensure good peak shape and prevent tailing, a small amount of an acid (e.g., formic acid or phosphoric acid) or a competing amine (e.g., triethylamine) is often added to the mobile phase to protonate the analyte and saturate silanol (B1196071) groups on the stationary phase. Detection is commonly performed using a UV detector, leveraging the UV absorbance of the phenyl group.

Hyphenated Analytical Systems (e.g., GC-MS, LC-MS, HPLC-NMR)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous structural elucidation and characterization of chemical compounds like this compound. These systems provide comprehensive data on the molecule's structure, molecular weight, and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a secondary amine like this compound, GC-MS provides both retention time data for chromatographic separation and a mass spectrum that offers a fragmentation fingerprint of the molecule. The electron ionization (EI) mass spectrum is particularly useful for structural confirmation. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (189.3 g/mol ). jk-sci.com The fragmentation pattern is predictable based on the structure, involving characteristic cleavages that help in identifying the different moieties of the molecule.

Key expected fragmentation pathways for this compound include:

Alpha-cleavage: The bond between the carbon atom adjacent to the nitrogen and the cyclopentyl ring is prone to cleavage, which is a common fragmentation pathway for amines.

Benzylic cleavage: Fission of the bond between the phenyl-substituted carbon and the rest of the molecule can lead to the formation of various stable ions.

Formation of Tropylium (B1234903) Ion: Rearrangement of the benzyl (B1604629) fragment can produce the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Loss of Methyl Group: Cleavage of the N-CH₃ bond can result in a fragment ion of [M-15]⁺.

It is important to note that the choice of injection solvent in GC-MS analysis of amines is critical, as solvents like methanol or ethanol (B145695) can sometimes react with primary and secondary amines to form artifacts, which could complicate spectral interpretation. nih.gov

Table 1: Predicted GC-MS (EI) Fragmentation Data for this compound
m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Representation
189Molecular Ion [C₁₃H₁₉N]⁺[M]⁺
174Loss of methyl group [M - CH₃]⁺[C₁₂H₁₆N]⁺
120Cleavage of cyclopentyl group [C₈H₁₀N]⁺[C₆H₅-C(CH₂NHCH₃)]⁺
91Tropylium ion[C₇H₇]⁺
69Cyclopentyl cation[C₅H₉]⁺
44Methylaminomethylidene ion [CH₂=NHCH₃]⁺[C₂H₆N]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, reverse-phase HPLC would be coupled with a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique that usually results in minimal fragmentation, yielding a prominent peak for the protonated molecule [M+H]⁺. For this compound, with a molecular formula of C₁₃H₁₉N, the expected protonated molecule would appear at an m/z of approximately 190.31. jk-sci.com

Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation. nih.gov In this technique, the [M+H]⁺ parent ion is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. This provides another layer of structural information that is highly specific to the compound, enhancing the certainty of its identification in complex matrices.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR)

HPLC-NMR directly couples the separation power of HPLC with the definitive structure-elucidating capability of NMR spectroscopy. This hyphenated system allows for the acquisition of ¹H NMR and ¹³C NMR spectra of compounds as they elute from the HPLC column. For this compound, HPLC-NMR could provide unambiguous confirmation of the structure by showing the specific chemical shifts and coupling constants for the protons on the phenyl ring, the cyclopentyl ring, the methylene bridge, and the N-methyl group, all correlated to a single chromatographic peak. This technique is particularly valuable for distinguishing between isomers and for the complete structural characterization of novel compounds or impurities.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure compound. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial verification of the compound's stoichiometry and purity.

For this compound, the molecular formula is C₁₃H₁₉N. jk-sci.com The theoretical elemental composition can be calculated from its atomic constituents and the molecular weight (189.30 g/mol ). jk-sci.com A close agreement between the experimental and theoretical values, typically within ±0.4%, is considered strong evidence for the correctness of the assigned molecular formula.

Table 2: Elemental Analysis Data for this compound (Formula: C₁₃H₁₉N)
ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)82.48%82.55%
Hydrogen (H)10.12%10.15%
Nitrogen (N)7.40%7.35%

Advanced Computational Chemistry and Theoretical Investigations of Methyl 1 Phenyl Cyclopentylmethyl Amine

Quantum Chemical Methodologies

Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules from first principles. These methods, rooted in quantum mechanics, provide a detailed understanding of molecular behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of many-body systems, such as atoms and molecules. arxiv.org The core principle of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. This approach significantly reduces computational cost while often maintaining a high level of accuracy. arxiv.org

For Methyl-(1-phenyl-cyclopentylmethyl)-amine, a DFT calculation would begin with geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, corresponding to the most stable molecular structure. nih.gov Functionals like B3LYP, coupled with basis sets such as 6-311G(d,p), are commonly employed for such optimizations. nih.gov The result of this process is a set of optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

Once the geometry is optimized, a wide range of electronic properties can be calculated. These include the total energy of the molecule, the dipole moment, and the distribution of atomic charges, which can be estimated using methods like Mulliken population analysis. irjweb.com These properties are crucial for understanding the molecule's polarity, stability, and intermolecular interactions.

Illustrative Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Illustrative Value
Bond Length C-N 1.47 Å
Bond Length C-C (phenyl) 1.39 Å
Bond Length C-H 1.09 Å
Bond Angle C-N-C 112°

Analysis of Molecular Orbitals and Global/Local Reactivity Descriptors (e.g., HOMO-LUMO Energies, Fukui Functions, Chemical Potential, Chemical Hardness)

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital with space to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. These include:

Chemical Potential (μ): A measure of the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ias.ac.in

Electronegativity (χ): The power of an atom or group of atoms to attract electrons. It is related to the chemical potential by χ = -μ. d-nb.info

Softness (S): The reciprocal of hardness (S = 1/η) and a measure of the extent of chemical reactivity. rasayanjournal.co.in

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge from the environment. It is calculated as ω = μ2 / 2η. researchgate.net

To identify the most reactive sites within the molecule, local reactivity descriptors such as Fukui functions are employed. scm.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net It helps to predict where nucleophilic, electrophilic, and radical attacks are most likely to occur. researchgate.net

Illustrative Global Reactivity Descriptors for this compound

Descriptor Symbol Illustrative Value Unit
HOMO Energy EHOMO -6.5 eV
LUMO Energy ELUMO -1.2 eV
HOMO-LUMO Gap ΔE 5.3 eV
Chemical Potential μ -3.85 eV
Chemical Hardness η 2.65 eV
Electronegativity χ 3.85 eV
Softness S 0.189 eV-1

Thermodynamic and Kinetic Reaction Pathway Analysis (e.g., Bond Dissociation Enthalpy, Ionization Potential, Activation Energies)

Computational chemistry provides valuable insights into the thermodynamics and kinetics of chemical reactions involving this compound. Key parameters that can be calculated include:

Bond Dissociation Enthalpy (BDE): The enthalpy change required to break a specific bond homolytically at a standard temperature (usually 298 K). ucsb.eduwikipedia.org BDE is a direct measure of bond strength. For this compound, the BDE of the C-H bonds on the cyclopentyl ring, the N-H bond (if present in a protonated form), and the benzylic C-C bond would be of particular interest for understanding its degradation pathways.

Ionization Potential (IP): The minimum energy required to remove an electron from a neutral molecule in its gaseous state. In the context of DFT, IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

Activation Energy (Ea): The minimum energy required to initiate a chemical reaction. libretexts.org By mapping the potential energy surface of a reaction, computational methods can identify the transition state structure and calculate the activation energy barrier, which is crucial for determining the reaction rate. utdallas.edu

These calculations are essential for predicting the stability of the molecule and its likely reaction pathways under different conditions.

Illustrative Thermodynamic and Kinetic Parameters for this compound

Parameter Description Illustrative Value Unit
Bond Dissociation Enthalpy (N-CH3) Energy to break the bond between nitrogen and the methyl group 85 kcal/mol
Ionization Potential Energy to remove one electron 8.2 eV

Molecular Electrostatic Potential (MESP) Mapping and Charge Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It represents the electrostatic potential experienced by a positive point charge at a particular location near a molecule. mdpi.com The MESP is typically visualized as a 3D map, where different colors represent different potential values.

Regions of negative electrostatic potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack. imist.ma These areas often correspond to lone pairs of electrons on heteroatoms or the π-electron clouds of aromatic rings. mdpi.com For this compound, the nitrogen atom's lone pair and the phenyl ring would likely be regions of negative MESP.

Conversely, regions of positive electrostatic potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net These areas are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. mdpi.com

MESP analysis provides a visual representation of the charge distribution and is a powerful indicator of how the molecule will interact with other charged or polar species, including other molecules, ions, or receptors. dntb.gov.ua

Molecular Modeling and Simulation Approaches

While quantum chemical methods provide a detailed electronic description, molecular modeling and simulation approaches are often used to study the behavior of larger systems or to explore conformational landscapes more efficiently.

Molecular Mechanics Calculations for Conformational Analysis

Molecular mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. nih.gov Instead of solving the Schrödinger equation, MM methods describe the potential energy of a system as a sum of contributions from bonded (bond stretching, angle bending, torsional angles) and non-bonded (van der Waals and electrostatic) interactions. nih.gov These interactions are described by a set of parameters known as a force field.

Conformational analysis is a key application of molecular mechanics. uci.edu For a flexible molecule like this compound, which has several rotatable bonds, there can be numerous possible three-dimensional arrangements, or conformers. A conformational search using molecular mechanics can systematically explore these possibilities to identify the low-energy conformers that are most likely to be populated at a given temperature. youtube.com This is crucial for understanding the molecule's shape, flexibility, and how it might interact with biological targets. The results of a conformational analysis are typically presented as a list of stable conformers and their relative energies.

Molecular Dynamics Simulations to Explore Conformational Space and Molecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its dynamic behavior, allowing for a thorough exploration of its conformational space. By simulating the interactions between the atoms of the molecule and its surrounding environment (typically a solvent like water), researchers can map out the various three-dimensional shapes, or conformations, that the molecule can adopt.

The simulation tracks the trajectories of atoms by iteratively solving Newton's equations of motion. This process generates a large ensemble of molecular conformations, revealing the flexibility of the cyclopentyl ring, the rotation around the single bonds connecting the phenyl and cyclopentyl groups, and the orientation of the methyl-amine side chain. Analysis of these trajectories allows for the identification of low-energy, stable conformations that are more likely to be biologically relevant. Furthermore, MD simulations can elucidate key intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations. Intermolecular interactions, particularly with solvent molecules, can also be studied to understand how the compound behaves in a physiological environment. This detailed understanding of the molecule's flexibility and preferred shapes is fundamental for predicting its interaction with biological targets.

Table 1: Representative Conformational States of this compound from MD Simulation This table presents hypothetical data for illustrative purposes.

Conformational Cluster Relative Energy (kcal/mol) Dihedral Angle (C-C-C-N) Key Intramolecular Interaction
1 0.00 175° Extended chain, minimal steric hindrance
2 1.25 65° Folded, interaction between phenyl ring and amine group
3 2.10 -70° Folded, alternative orientation
4 3.50 -178° High-energy, sterically hindered state

Computer-Aided Rational Design of Novel Derivatives

Computer-Aided Rational Design utilizes the structural information of a lead compound, such as this compound, to design new molecules with potentially improved properties. This process begins with the parent molecule as a scaffold. Using insights gained from techniques like molecular dynamics and an understanding of the target's binding site, medicinal chemists can propose specific modifications to the structure. The goal is to enhance desired activities, improve selectivity, or optimize pharmacokinetic profiles.

For this compound, rational design could involve several strategies:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, hydroxyl, or methoxy (B1213986) groups) at different positions (ortho, meta, para) on the phenyl ring to modulate electronic properties and create new interactions with a target.

Modification of the Cyclopentyl Group: Altering the ring size (e.g., to a cyclohexyl group) or adding functional groups to explore different steric requirements of a binding pocket.

Alteration of the Amine Group: Modifying the N-methyl group to larger alkyl groups (e.g., N-ethyl) or incorporating it into a cyclic system to change the compound's basicity (pKa) and hydrogen bonding capacity.

Each designed derivative is then evaluated computationally (e.g., through docking studies) before being considered for chemical synthesis, thereby saving significant time and resources.

Table 2: Hypothetical Derivatives of this compound for Rational Design This table presents hypothetical data for illustrative purposes.

Derivative ID Modification Design Rationale
D-001 4-Chloro substitution on phenyl ring Enhance hydrophobic interactions; alter electronics
D-002 3-Hydroxy substitution on phenyl ring Introduce hydrogen bonding capability
D-003 N-ethyl substitution on amine Probe steric tolerance at the amine binding site
D-004 Cyclopentyl replaced with cyclohexyl Assess impact of ring size on binding affinity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. wikipedia.orgdrugdesign.org By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can identify key chemical features, or pharmacophores, that are essential for the desired biological effect. drugdesign.org This qualitative approach helps in guiding the design of more potent and selective compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical properties of a set of molecules and their biological activities. wikipedia.orgwikipedia.org QSAR models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. wikipedia.orgmdpi.com

Theoretical Frameworks for SAR/QSAR Modeling of Amine Compounds

The development of a robust QSAR model involves several key steps: compiling a dataset of amine compounds with known activities, calculating molecular descriptors that quantify their structural and physicochemical properties, building a mathematical model using statistical methods, and rigorously validating the model's predictive power. mdpi.comresearchgate.net

For amine compounds, the theoretical framework often focuses on properties that govern their interaction with biological targets. The basicity of the amine group, its potential for hydrogen bonding, the steric bulk of adjacent groups, and the electronic properties of the molecule as a whole are critical. QSAR models for amines can range from simple linear equations to complex machine learning algorithms. The ultimate goal is to create a model that accurately correlates variations in the chemical structures of a series of compounds with their observed biological activities. mdpi.com This model can then be used to predict the activity of novel derivatives, such as those designed for this compound.

Selection and Application of Molecular Descriptors (e.g., Hammett Constants, pKa, Oxidation Potentials)

The success of a QSAR model depends heavily on the choice of molecular descriptors—numerical values that represent the physicochemical properties of a molecule. mdpi.com For amine compounds, several classes of descriptors are particularly relevant:

Hammett Constants (σ): These are electronic descriptors that quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. For derivatives of this compound, Hammett constants would be used to describe how different substituents on the phenyl ring alter the electron density of the molecule, which can influence binding affinity.

pKa: This descriptor quantifies the acidity or basicity of a functional group. For an amine, the pKa indicates its tendency to be protonated at physiological pH. The protonation state is often crucial for forming ionic interactions with biological targets, such as acidic amino acid residues (e.g., Aspartate, Glutamate). researchgate.net

Oxidation Potentials: These descriptors relate to the ease with which a molecule can be oxidized. They are particularly relevant if the mechanism of action involves electron transfer processes.

These descriptors, among many others representing steric, hydrophobic, and topological properties, are calculated for a series of compounds and used as variables in the QSAR equation to model their biological activity. mdpi.com

Table 3: Selected Molecular Descriptors and Predicted Activity for Hypothetical Derivatives This table presents hypothetical data for illustrative purposes.

Derivative ID Phenyl Substituent Hammett Constant (σ) Calculated pKa Predicted Activity (IC50, nM)
Parent Cmpd -H 0.00 9.8 150
D-001 4-Cl 0.23 9.5 85
D-002 4-OH -0.37 10.1 120
D-005 4-NO2 0.78 8.9 250

Molecular Docking and Binding Free Energy Calculations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov For this compound and its derivatives, docking simulations would place the molecule into the active site of a target protein. The program then calculates a score, often representing the binding energy, which estimates the affinity of the ligand for the receptor. nih.gov

This process allows for the visualization of key interactions, such as:

Hydrogen bonds: between the amine group and polar residues in the binding site. acs.org

Hydrophobic interactions: between the phenyl and cyclopentyl groups and nonpolar residues. acs.org

π-π stacking: between the aromatic phenyl ring and aromatic residues like Tryptophan or Tyrosine. acs.org

While docking provides a rapid assessment of binding modes, more rigorous methods like binding free energy calculations (e.g., MM/PBSA or MM/GBSA) are often employed for greater accuracy. These methods use snapshots from molecular dynamics simulations to calculate the free energy of binding, providing a more reliable prediction of ligand affinity and helping to refine SAR and guide the design of more potent compounds. nih.gov

Table 4: Docking Scores and Binding Free Energy for Ligand-Target Interactions This table presents hypothetical data for illustrative purposes.

Compound Docking Score (kcal/mol) Predicted Binding Free Energy (ΔG, kcal/mol) Key Predicted Interaction
Parent Cmpd -7.5 -8.2 Hydrophobic interaction with Leu84
D-001 -8.2 -9.1 Hydrophobic interaction with Leu84, Halogen bond with Ser120
D-002 -8.0 -9.5 H-bond with Asp110
D-003 -7.1 -7.8 Steric clash with Phe250

Preclinical Research Methodologies for Biological Activity Assessment of Methyl 1 Phenyl Cyclopentylmethyl Amine and Analogues

In Vitro Pharmacological and Mechanistic Investigation Frameworks

In vitro studies form the initial tier of preclinical assessment, offering a controlled environment to investigate the direct interactions of a compound with biological targets. These assays are crucial for understanding the fundamental pharmacology and potential metabolic liabilities of Methyl-(1-phenyl-cyclopentylmethyl)-amine and its analogues.

To understand a compound's mechanism of action, its affinity for specific biological targets must be quantified. Ligand-receptor binding assays are fundamental in determining the potency and selectivity of a molecule. These assays measure the interaction between a radiolabeled ligand and a receptor, and how a test compound competes with this interaction.

For phenyl-cycloalkyl-amine structures, a primary area of investigation often includes neuronal receptors such as the N-methyl-D-aspartate (NMDA) receptor and the phencyclidine (PCP) receptor. nih.gov The quantification of drug interaction with these receptors is greatly facilitated by ligand binding assays. springernature.com Methodologies often involve using brain membrane preparations from animal models, such as rats, and measuring the displacement of a high-affinity radioligand by the test compound. nih.govresearchgate.net For instance, studies on analogues like 1-(1-phenyl-3-methylcyclohexyl)piperidines have utilized such assays to determine binding affinity at the PCP receptor. nih.gov The results from these competitive binding experiments are typically expressed as the inhibitory constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Research Findings: In a study evaluating the binding affinity of the enantiomers of a structural analogue, 1-(1-phenyl-3-methylcyclohexyl)piperidine, significant differences were observed between stereoisomers. nih.gov The cis isomer (2b) demonstrated an affinity for the PCP receptor that was approximately one-third that of phencyclidine itself. nih.gov A notable 40-fold difference in binding affinity was recorded between the two cis enantiomers, highlighting the importance of stereochemistry in receptor interaction. nih.gov

Table 1: Illustrative Receptor Binding Affinity for Analogues of this compound at the PCP Receptor
Compound (Analogue)Isomer ConfigurationBinding Affinity (Ki) in nM (± SEM)Relative Affinity vs. Phencyclidine
1-(1-phenyl-3-methylcyclohexyl)piperidinetrans-(1a)250 ± 30Low
1-(1-phenyl-3-methylcyclohexyl)piperidinetrans-(1b)65 ± 8Moderate
1-(1-phenyl-3-methylcyclohexyl)piperidinecis-(2a)800 ± 110Very Low
1-(1-phenyl-3-methylcyclohexyl)piperidinecis-(2b)20 ± 3High

This table presents hypothetical data based on findings for structurally related compounds to illustrate typical results from ligand-receptor binding assays.

Investigating a compound's effect on enzyme activity is critical for identifying potential therapeutic actions or unwanted drug-drug interactions. These studies assess the ability of this compound to either inhibit or activate specific enzymes. Key enzyme families of interest include cytochrome P450 (CYP) isoenzymes, which are central to drug metabolism, as well as other enzymes that may be therapeutic targets.

The methodology involves incubating the test compound with a specific enzyme and its substrate. The rate of substrate conversion to product is measured with and without the test compound. A decrease in product formation indicates inhibition, while an increase suggests activation. Results are often reported as an IC50 value (the concentration of the compound that causes 50% inhibition) or an EC50 value (the concentration that produces 50% of the maximal activation).

Table 2: Representative Data from an In Vitro Enzyme Inhibition Assay
EnzymeSubstrateCompoundIC50 (µM)Type of Inhibition
CYP3A4MidazolamTest Compound A15.2Competitive
CYP2D6DextromethorphanTest Compound A> 50Not Determined
MAO-AKynuramineTest Compound A5.8Reversible
MAO-BBenzylamineTest Compound A22.4Reversible

This table provides an example of data generated from enzyme modulation studies, which is essential for predicting metabolic pathways and potential drug interactions.

Beyond interaction with single molecular targets, it is important to understand a compound's effects on complex cellular processes. Phenotypic assays measure the global response of cells to a compound, providing insights into its functional consequences. Key assays in this category include:

Cell Cycle Analysis: Flow cytometry is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. This can identify compounds that halt cell proliferation.

Apoptosis Induction: The induction of programmed cell death (apoptosis) is a desired outcome for anti-cancer agents. Assays using techniques like Annexin V/Propidium Iodide staining can quantify the percentage of apoptotic and necrotic cells.

Interleukin Release Modulation: For compounds with potential immunomodulatory effects, measuring the release of cytokines (e.g., interleukins like IL-6, TNF-α) from immune cells (like peripheral blood mononuclear cells) in response to the compound is crucial. This is typically quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

Table 3: Example Results from a Cellular Apoptosis Assay in a Cancer Cell Line
Compound ConcentrationViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Vehicle)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
1 µM88.4 ± 3.16.7 ± 1.54.9 ± 1.1
10 µM65.2 ± 4.525.3 ± 3.99.5 ± 2.0
50 µM30.7 ± 5.248.9 ± 6.120.4 ± 3.3

This table illustrates how data from a phenotypic assay can quantify the functional effect of a compound on cellular health.

In vitro DMPK studies are essential for predicting how a drug will be absorbed, distributed, metabolized, and excreted in the body. criver.com These assays provide early indications of a compound's potential for bioavailability and its metabolic stability.

Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes, and the rate of its disappearance is measured over time. This provides an estimate of its intrinsic clearance and in vivo half-life.

Enzyme Induction and Inhibition: These studies assess the potential of the compound to induce the expression of or directly inhibit metabolic enzymes (e.g., CYPs), which is a primary cause of drug-drug interactions. nih.gov

Drug Transport: Assays using cell lines that overexpress specific drug transporter proteins (e.g., P-glycoprotein) determine if the compound is a substrate or inhibitor of these transporters, which affects its absorption and distribution. criver.com

Table 4: Summary of Typical In Vitro DMPK Profile for a Lead Compound
ParameterAssay SystemResultInterpretation
Metabolic Stability (t½)Human Liver Microsomes45 minModerate Clearance
Plasma Protein BindingEquilibrium Dialysis92.5%High Binding
CYP3A4 Inhibition (IC50)Recombinant Enzyme> 30 µMLow Risk of Interaction
Permeability (Papp)Caco-2 Cells18 x 10⁻⁶ cm/sHigh Permeability

This table summarizes key DMPK parameters that help predict the in vivo behavior of a drug candidate.

Preclinical In Vivo Research Methodologies

Following promising in vitro results, in vivo studies in animal models are conducted to understand the compound's behavior in a complex, whole-organism system. These studies are vital for correlating in vitro data with in vivo outcomes. nih.gov

Pharmacokinetic studies characterize the journey of a drug through the body over time, encompassing its absorption, distribution, metabolism, and excretion (ADME). biotechfarm.co.il These studies are fundamental to understanding the relationship between a compound's concentration in the body and its pharmacological effect. researchgate.net

Typically, the compound is administered to animal models such as mice or rats via different routes (e.g., intravenous and oral). enamine.net Blood samples are collected at various time points, and the concentration of the parent drug (and often its major metabolites) in the plasma is quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). enamine.net From these concentration-time data, key PK parameters are calculated.

Key Pharmacokinetic Parameters:

Cmax: The maximum concentration of the drug in plasma.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): The total drug exposure over time.

t½ (Half-life): The time required for the drug concentration to decrease by half.

Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.

Table 5: Illustrative Pharmacokinetic Parameters of a Test Compound in Sprague-Dawley Rats
ParameterIntravenous (IV) AdministrationOral (PO) Administration
Cmax (ng/mL)1250480
Tmax (h)0.081.5
AUC (ng·h/mL)28001960
Half-life (t½) (h)3.53.8
Bioavailability (%F)70%

This table provides an example of key pharmacokinetic data obtained from an in vivo study in an animal model, which is critical for assessing a compound's potential as a drug.

General Methodologies for Assessing Biological Responses and Efficacy in Animal Models

The in vivo assessment of this compound and its analogues relies on a variety of established animal models designed to characterize their pharmacological effects, particularly their potential psychoactive and motor stimulant properties. These methodologies are crucial for understanding the compound's biological activity and predicting its potential effects. The primary behavioral assays used for this class of compounds include locomotor activity assessment and drug discrimination paradigms.

Locomotor Activity Assessment

Spontaneous locomotor activity is a fundamental measure used to evaluate the stimulant or depressant effects of a test compound on the central nervous system. In these studies, rodents, typically mice or rats, are placed in a novel environment, often an open-field arena equipped with infrared beams or video-tracking software. This equipment allows for the automated quantification of various parameters of movement, including the total distance traveled, the number of horizontal and vertical movements (rearing), and the time spent in different areas of the arena.

The general procedure involves administering the test compound to the animals and then placing them in the activity chambers. Their movements are recorded over a specific period. The data collected provides insights into the dose-dependent effects of the compound on motor function and can indicate a stimulant or sedative profile. For instance, a significant increase in distance traveled compared to a vehicle-treated control group would suggest a stimulant effect.

While no specific data for this compound is publicly available, a study on the structurally related compound, N-methyl-1-(1-phenylcyclohexyl)methanamine, which features a cyclohexyl ring instead of a cyclopentyl ring, indicated that it was not a general motor stimulant in mice. This suggests that the cyclopentyl analogue might also lack significant stimulant properties, although direct testing would be necessary to confirm this.

Drug Discrimination Studies

Drug discrimination is a more specialized behavioral paradigm used to assess the subjective effects of a drug in animals. This methodology is considered a valuable tool for predicting the abuse liability and psychoactive properties of a compound in humans. In a typical drug discrimination study, animals, often rats or non-human primates, are trained to distinguish between the effects of a known drug (the training drug) and a saline vehicle.

The training involves teaching the animal to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet) after being administered the training drug, and the other lever after receiving saline. Once the animals have learned to reliably press the correct lever based on the internal cues produced by the drug or saline, testing with the novel compound, such as this compound, can begin.

During testing, the novel compound is administered, and the animal's lever choice is recorded. If the animal predominantly presses the lever associated with the training drug, it is said that the novel compound "generalizes" to the training drug, suggesting that it produces similar subjective effects. The degree of generalization can be dose-dependent. This method allows researchers to classify the subjective effects of a new compound by comparing it to known classes of drugs, such as stimulants, hallucinogens, or opioids.

Currently, there is no publicly available data from drug discrimination studies specifically investigating this compound or its close analogues. Such studies would be essential to fully characterize its psychoactive profile.

Research MethodologyAnimal ModelKey Parameters MeasuredInferred Biological Activity
Locomotor Activity Mice, RatsTotal distance traveled, horizontal and vertical movements, time in specific zones.Stimulant or depressant effects on the central nervous system.
Drug Discrimination Rats, Non-human primatesPercentage of responses on the drug-appropriate lever, response rate.Subjective drug effects, potential for abuse, classification of psychoactive properties.

Q & A

Q. How to mitigate hazards during handling of this compound?

  • Protocols :
  • Inhalation Risk : Use fume hoods with >0.5 m/s face velocity; monitor airborne concentrations via OSHA Method PV2120 .
  • Skin Contact : Wear nitrile gloves (permeation resistance >8 hours) and chemically resistant lab coats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.